Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate
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Overview
Description
Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate is a chemical compound known for its unique structure and properties It is a derivative of isophthalic acid and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate typically involves the reaction of isophthalic acid derivatives with tetrazole precursors. One common method includes the esterification of isophthalic acid with methanol to form dimethyl isophthalate, followed by the introduction of the tetrazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and cyclization processes. These methods are optimized for efficiency and yield, utilizing advanced equipment and controlled environments to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The tetrazole ring and ester groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate involves its interaction with molecular targets and pathways. The tetrazole ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: A simpler ester derivative of isophthalic acid without the tetrazole ring.
Tetrazole derivatives: Compounds containing the tetrazole ring but with different substituents and functional groups.
Uniqueness
Dimethyl 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)isophthalate is unique due to the combination of the isophthalate ester and the tetrazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
72076-51-8 |
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Molecular Formula |
C11H10N4O4S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
dimethyl 5-(5-sulfanylidene-2H-tetrazol-1-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H10N4O4S/c1-18-9(16)6-3-7(10(17)19-2)5-8(4-6)15-11(20)12-13-14-15/h3-5H,1-2H3,(H,12,14,20) |
InChI Key |
HNTWSFNGBSQWMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)OC |
Origin of Product |
United States |
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